N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide
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Overview
Description
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C16H13F2NO3 and a molecular weight of 305.28 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide involves the introduction of difluoromethoxy and phenyl groups onto a propanamide backbone. One common method for synthesizing such compounds is through the difluoromethylation of ketones. This process can be achieved using various reagents and catalysts, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide can be compared with other similar compounds, such as:
Difluoromethoxylated ketones: These compounds share the difluoromethoxy group and have similar reactivity and applications.
Phenylpropanamides: Compounds with a phenylpropanamide backbone can have similar biological activities and uses.
Fluorinated compounds: Other fluorinated compounds, such as those with trifluoromethyl groups, can be compared in terms of their chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-16(18)22-14-9-5-4-8-12(14)19-15(21)10-13(20)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAADBKAVWWUGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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